molecular formula C9H10N2 B1592029 (R)-3-(1-aminoethyl)benzonitrile CAS No. 127852-31-7

(R)-3-(1-aminoethyl)benzonitrile

Cat. No. B1592029
M. Wt: 146.19 g/mol
InChI Key: UTDRNGQVIRUPOC-SSDOTTSWSA-N
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Description

“®-3-(1-Aminoethyl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1286693-23-9 . It has a molecular weight of 182.65 and its molecular formula is C9H11ClN2 . It is a solid substance stored at room temperature under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “®-3-(1-Aminoethyl)benzonitrile hydrochloride” consists of 21 bonds in total, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 nitrile (aromatic) .


Physical And Chemical Properties Analysis

“®-3-(1-Aminoethyl)benzonitrile hydrochloride” is a solid substance stored at room temperature under an inert atmosphere . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Rhodium-Catalyzed Cyanation

(R)-3-(1-aminoethyl)benzonitrile and related compounds can be synthesized via a rhodium-catalyzed cyanation process. This method involves a cyanation on the aryl C-H bond and subsequent denitrosation of N-nitrosoarylamines using a removable nitroso as the directing group. This process demonstrates the utility of (R)-3-(1-aminoethyl)benzonitrile in organic synthesis, particularly in the formation of various substituted benzonitriles with moderate to good yields (Dong et al., 2015).

Spectroscopy and Kinetics in Solution

The solvent dependence of spectra and kinetics of excited-state charge transfer in (alkylamino)benzonitriles, a class to which (R)-3-(1-aminoethyl)benzonitrile belongs, has been studied. These studies provide insights into the behavior of such compounds in various solvents, which is crucial for understanding their interaction and stability in different chemical environments (Dahl et al., 2005).

Corrosion Inhibition

Benzonitrile derivatives, similar to (R)-3-(1-aminoethyl)benzonitrile, have been evaluated as corrosion inhibitors for mild steel in acidic solutions. This application is significant in the field of materials science, particularly in protecting metal surfaces from corrosive environments (Chaouiki et al., 2018).

Pharmaceutical Research

While the specific compound (R)-3-(1-aminoethyl)benzonitrile itself may not be directly used in pharmaceutical research, its structural relatives, particularly various benzonitrile derivatives, have been explored in the design and synthesis of novel compounds for therapeutic applications. For instance, the development of nonsteroidal androgen receptor antagonists involves similar benzonitrile compounds (Li et al., 2008).

Enzymatic Reactions and Biodegradation

The biotransformation of benzonitrile compounds by bacteria such as Rhodococcus rhodochrous is a significant area of research. This process involves the degradation of nitrile compounds, which can be environmentally significant in the breakdown and detoxification of industrial waste products (Dadd et al., 2001).

Safety And Hazards

The safety information available indicates that “®-3-(1-Aminoethyl)benzonitrile hydrochloride” has a GHS07 pictogram and a warning signal word . The hazard statement is H302 , and the precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

3-[(1R)-1-aminoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDRNGQVIRUPOC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610424
Record name 3-[(1R)-1-Aminoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(1-aminoethyl)benzonitrile

CAS RN

127852-31-7
Record name 3-[(1R)-1-Aminoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Sakauchi, Y Kohara, A Sato, T Suzaki… - Journal of Medicinal …, 2016 - ACS Publications
A novel structural class of iminopyridine derivative 1 was identified as a potent and selective human α 1D adrenoceptor (α 1D adrenergic receptor; α 1D -AR) antagonist against α 1A - …
Number of citations: 7 pubs.acs.org
S Cornwell - 2021 - search.proquest.com
The mitogen-activated protein kinase (MAPK) signaling pathway is a ubiquitous signal transduction mechanism in eukaryotes that modulates cell growth, differentiation, survival, and …
Number of citations: 0 search.proquest.com
坂内信貴, 薬(薬科)第 - (No Title), 2019 - Tohoku University
Number of citations: 5

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